molecular formula C21H26N2O3S B2954544 4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034313-59-0

4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2954544
CAS No.: 2034313-59-0
M. Wt: 386.51
InChI Key: QLXLVPXVALONCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Interactions and Reactivity

Studies have demonstrated the potential of pyridine-based compounds in forming intramolecular bonds and rings, showcasing their reactivity towards various agents. For instance, the deprotonation of methylpyridines led to organolithium or -potassium compounds, forming 2-borylmethylpyridines with intramolecular B-N bonds, indicating low reactivity towards hydrogen, thf, acetonitrile, and CO2 due to short intramolecular B-N distances (Körte et al., 2015).

Synthesis and Oxidative Capabilities

The synthesis of pyridine derivatives, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, showcases their oxidative capabilities in various reactions. This highlights the compound's range of applications, from oxidation of alcohols to cleavage of benzyl ethers, underscoring its role as a metal-free, nontoxic, and environmentally friendly oxidant (Mercadante et al., 2013).

Catalytic and Biological Activities

The synthesis of new Schiff bases and their metal complexes has been explored for their catalytic, DNA binding, and antibacterial activities. These compounds have shown significant potential in catalyzing oxidative coupling reactions and displaying in vitro antioxidant activity, alongside their antimicrobial properties against both gram-negative and gram-positive bacteria (El‐Gammal et al., 2021).

Cross-Conjugated Systems and Molecular Docking

Research into cross-conjugated ketones and dinitriles with N-acetyl- and N-benzylpiperidine cycles has provided insights into their structure and properties. Such studies contribute to our understanding of molecular architecture and potential applications in molecular docking, suggesting their activity against specific proteins or receptors (Krasnaya et al., 2011).

Properties

IUPAC Name

4-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-12-19(13-20(24)22(16)2)26-18-8-10-23(11-9-18)21(25)15-27-14-17-6-4-3-5-7-17/h3-7,12-13,18H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXLVPXVALONCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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